Clindamycin 3-Palmitate Hydrochloride is a semi-synthetic antibiotic derived from lincomycin, primarily used for treating various bacterial infections. It is known for its effectiveness against anaerobic bacteria and certain protozoa. This compound is a hydrochloride salt of the ester formed between clindamycin and palmitic acid, which enhances its solubility and bioavailability in oral formulations.
Clindamycin was first isolated from the fermentation products of Streptomyces lincolnensis in the 1960s. The palmitate derivative was developed to improve the pharmacokinetic properties of clindamycin, particularly for pediatric applications, as it is more palatable and easier to administer in liquid formulations .
Clindamycin 3-Palmitate Hydrochloride falls under the category of lincosamide antibiotics. It is classified as a bacteriostatic agent, meaning it inhibits bacterial growth rather than directly killing bacteria. The compound is utilized in various medical settings, particularly in treating serious infections caused by anaerobic bacteria and certain strains of streptococci .
The synthesis of Clindamycin 3-Palmitate Hydrochloride involves several key steps:
The synthesis can be optimized to minimize byproducts and maximize yield, often employing techniques such as solvent evaporation and recrystallization for purification.
The molecular structure of Clindamycin 3-Palmitate Hydrochloride can be represented as follows:
The structure consists of a clindamycin backbone linked to a palmitic acid moiety via an ester bond. The presence of the hydrochloride group enhances its solubility in water, making it suitable for oral formulations .
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₄ClN₁O₅S |
Molecular Weight | 396.00 g/mol |
Melting Point | Not specified |
Solubility | Soluble in water |
Clindamycin 3-Palmitate Hydrochloride participates in various chemical reactions:
Clindamycin exerts its antibacterial effects primarily through inhibition of protein synthesis. It binds to the 23S ribosomal RNA component of the 50S ribosomal subunit, preventing peptide bond formation during translation. This action disrupts bacterial growth and replication .
Studies indicate that Clindamycin 3-Palmitate Hydrochloride maintains potency above 98% when stored properly and subjected to stability testing under various conditions .
Clindamycin 3-Palmitate Hydrochloride is primarily used in clinical settings for:
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4